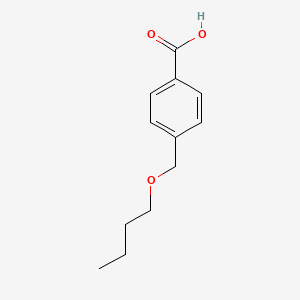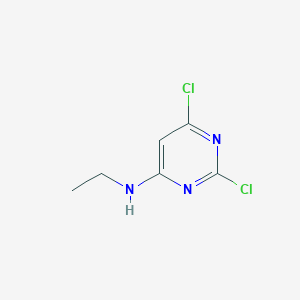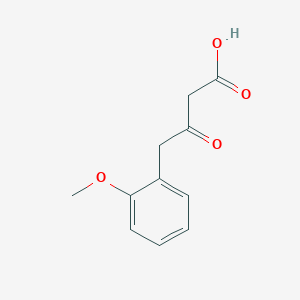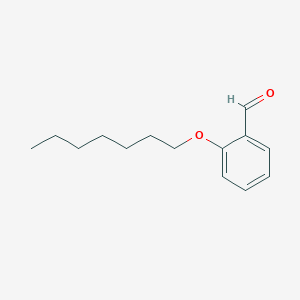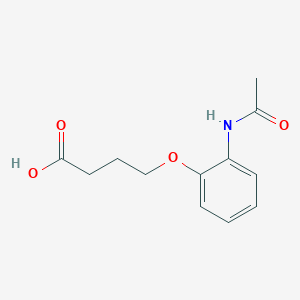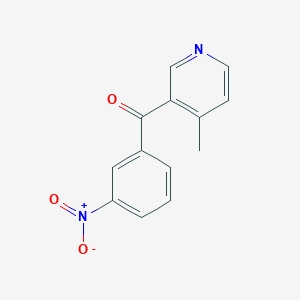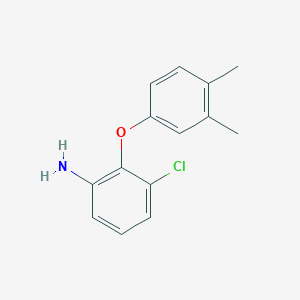
3-Chloro-2-(3,4-dimethylphenoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-(3,4-dimethylphenoxy)aniline is a specialty product used for proteomics research . It has a molecular formula of C14H14ClNO and a molecular weight of 247.72 .
Synthesis Analysis
The synthesis of anilines like 3-Chloro-2-(3,4-dimethylphenoxy)aniline can involve various methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of nitrobenzene with Grignard reagents .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-(3,4-dimethylphenoxy)aniline consists of a benzene ring with two methyl groups (dimethyl), a chlorine atom (chloro), and an aniline group (NH2). The molecular formula is C14H14ClNO .Chemical Reactions Analysis
The chemical reactions involving 3-Chloro-2-(3,4-dimethylphenoxy)aniline could be similar to those of other anilines. These may include reactions with secondary amines, primary amines, ammonia equivalents, hydrazones, indoles, pyrroles, and carbazoles .Wissenschaftliche Forschungsanwendungen
Proteomics Research
3-Chloro-2-(3,4-dimethylphenoxy)aniline: is utilized in proteomics research as a specialty chemical. It plays a role in the identification and quantification of proteins and their modifications, which is crucial for understanding cellular processes .
Chromatography
In chromatography, this compound can be used as a standard or a reagent. Its unique structure allows it to interact with various substances, making it valuable for separating and analyzing different chemical mixtures .
Mass Spectrometry
The compound’s distinct mass-to-charge ratio makes it suitable for mass spectrometry applications. It helps in the analysis of complex biological samples and the determination of molecular weights of different substances .
Organic Synthesis
As a building block in organic synthesis, 3-Chloro-2-(3,4-dimethylphenoxy)aniline is involved in creating complex molecules. Its reactivity with other organic compounds can lead to the development of new pharmaceuticals and materials .
Molecular Biology
In molecular biology, this compound could be used in assays that require a chromogenic or fluorescent probe due to its aromatic structure, which can absorb and emit light at specific wavelengths .
Drug Discovery
This chemical serves as a potential precursor in drug discovery, where it may be incorporated into novel drug candidates. Its structural properties can contribute to the pharmacokinetic and pharmacodynamic profiles of new medications .
Eigenschaften
IUPAC Name |
3-chloro-2-(3,4-dimethylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-6-7-11(8-10(9)2)17-14-12(15)4-3-5-13(14)16/h3-8H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTHUCYRMKCCGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C=CC=C2Cl)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

